4-(Diethylamino)butan-2-ol
Description
Structure
3D Structure
Properties
CAS No. |
5467-48-1 |
|---|---|
Molecular Formula |
C8H19NO |
Molecular Weight |
145.24 g/mol |
IUPAC Name |
4-(diethylamino)butan-2-ol |
InChI |
InChI=1S/C8H19NO/c1-4-9(5-2)7-6-8(3)10/h8,10H,4-7H2,1-3H3 |
InChI Key |
QUDBKQDNUJKSAM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(C)O |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations
Strategic Approaches to the Synthesis of 4-(Diethylamino)butan-2-ol
The synthesis of this compound, an amino alcohol with a secondary hydroxyl group and a tertiary amine, can be accomplished through several strategic chemical pathways. These routes often involve the careful construction of the carbon skeleton followed by the introduction or modification of the key functional groups. The choice of synthetic strategy depends on factors such as the availability of starting materials, desired yield, and the need for stereochemical control.
A common and effective approach to synthesizing this compound involves a multistep sequence starting from simple, commercially available precursors. A prominent pathway begins with the formation of the precursor ketone, 4-(diethylamino)butan-2-one (B1328768).
This key intermediate is synthesized via a Michael addition reaction, where diethylamine (B46881) acts as a nucleophile, adding to the β-carbon of methyl vinyl ketone. lookchem.com This conjugate addition is typically efficient and forms the basic carbon-nitrogen framework of the target molecule. The subsequent and final step is the reduction of the carbonyl group of 4-(diethylamino)butan-2-one to the secondary alcohol, this compound. This reduction can be achieved using a variety of standard reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Michael Addition: Diethylamine + Methyl Vinyl Ketone → 4-(Diethylamino)butan-2-one
Ketone Reduction: 4-(Diethylamino)butan-2-one → this compound
Optimization of this pathway involves selecting appropriate solvents and reaction temperatures for the Michael addition to minimize side reactions and maximizing the yield and purity of the intermediate ketone. For the reduction step, optimization focuses on choosing a reducing agent that is selective for the ketone and does not affect other parts of the molecule, while also considering safety and cost.
Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds and is widely used in the synthesis of amines. researchgate.net This process typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com
While a direct one-pot synthesis of this compound from a single carbonyl precursor via reductive amination is complex due to the bifunctional nature of the target, the principles of this reaction are central to its synthesis. The reduction of the pre-formed intermediate, 4-(diethylamino)butan-2-one, is the final stage of what can be considered a stepwise reductive amination process. Common reducing agents employed for this transformation include sodium borohydride, sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are valued for their selectivity in reducing imines and carbonyls. masterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydride from the reducing agent onto the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol.
Nucleophilic substitution provides an alternative route for constructing the this compound scaffold. This strategy relies on the displacement of a leaving group by a nucleophile to form a new bond. A plausible synthetic route involves using a precursor that already contains the butan-2-ol structure and a suitable leaving group at the C4 position.
For instance, the reaction of 4-halobutan-2-ol (e.g., 4-chlorobutan-2-ol or 4-bromobutan-2-ol) with diethylamine would directly yield the target compound. In this Sₙ2 reaction, the nitrogen atom of diethylamine acts as the nucleophile, attacking the electron-deficient carbon atom bearing the halogen, thereby displacing the halide ion.
Reaction: 4-Chlorobutan-2-ol + Diethylamine → this compound + HCl
This method's success depends on the reactivity of the alkyl halide and the nucleophilicity of the amine. The reaction may require heating and the use of a base to neutralize the hydrogen halide formed as a byproduct, which could otherwise protonate the diethylamine, rendering it non-nucleophilic. This approach is fundamental in elaborating molecular structures by forming key carbon-heteroatom bonds. nih.gov
Catalysis offers efficient and often more environmentally friendly pathways for chemical transformations. In the synthesis of this compound, catalysis is most relevant in the reduction of the 4-(diethylamino)butan-2-one precursor. While standard stoichiometric reducing agents are effective, catalytic hydrogenation represents a greener alternative. This involves reacting the ketone with hydrogen gas (H₂) over a metal catalyst, such as palladium (Pd), platinum (Pt), or Raney nickel.
Furthermore, phase-transfer catalysis (PTC) has been shown to be effective in the reduction of related amino ketones. Research on the synthesis of the analogous compound, 4-(diethylamino)-3-methylbutan-2-ol, demonstrated the use of sodium borohydride as the reducing agent in a two-phase benzene-water system. researchgate.net The efficiency of the reaction was significantly enhanced by the addition of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, which facilitate the transfer of the borohydride anion from the aqueous phase to the organic phase where the reactant is located. researchgate.net
The data below, from the synthesis of a related compound, illustrates the impact of different catalysts and solvents on reaction yield, highlighting the importance of optimizing reaction conditions. researchgate.net
| Catalyst | Solvent System | Yield (%) |
|---|---|---|
| None | Water | 52.6 |
| None | Benzene (B151609) | 38.4 |
| None | Benzene-Water (1:2) | 61.9 |
| C₂H₅(C₆H₅CH₂)N(C₂H₅)₂Cl | Benzene-Water (1:2) | 72.3 |
| (C₂H₅)₄NCl | Benzene-Water (1:2) | 66.1 |
| CH₃(C₆H₅)CH(CH₃)N(CH₃)₃Br | Benzene-Water (1:2) | 82.8 |
Data adapted from the synthesis of 4-(diethylamino)-3-methylbutan-2-ol. researchgate.net
The carbon atom at the C2 position in this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-4-(diethylamino)butan-2-ol and (S)-4-(diethylamino)butan-2-ol. Enantioselective synthesis aims to produce a single enantiomer preferentially.
The most direct strategy for the enantioselective synthesis of this compound is the asymmetric reduction of its prochiral precursor, 4-(diethylamino)butan-2-one. This can be achieved using chiral reducing agents or, more commonly, a catalytic system composed of an achiral hydride source and a chiral catalyst. Well-known examples include the Corey-Bakshi-Shibata (CBS) reduction, which employs a borane reagent with a chiral oxazaborolidine catalyst, or transfer hydrogenation using chiral ruthenium or rhodium complexes. These methods can produce the desired alcohol with high levels of enantiomeric excess (ee), providing access to optically pure forms of the final product. The development of such enantioselective methods is a significant area of modern organic synthesis. organic-chemistry.org
The construction of the molecular scaffold is a foundational aspect of synthesis, involving the formation of the core structure from simpler starting materials. As outlined previously, the synthesis of the 4-(diethylamino)butan-2-one precursor is a critical step in building the required scaffold for this compound.
The reaction between diethylamine and methyl vinyl ketone is a prime example of scaffold construction. lookchem.com This reaction assembles the eight-carbon backbone and incorporates the tertiary amine in a single, efficient step. Further derivatization of this scaffold is achieved through the reduction of the ketone to an alcohol.
Alternative precursor derivatization strategies could involve starting with a different scaffold and modifying it. For example, one could start with 4-chloro-1-butanol. A multistep process involving oxidation of the alcohol to an aldehyde, protection of the aldehyde as an acetal, nucleophilic substitution of the chloride with diethylamine, and finally, deprotection and reaction with a methyl Grignard reagent (CH₃MgBr) could also construct the target molecule. google.com Such pathways, while longer, offer flexibility in introducing various functional groups and building a library of related compounds.
Chemical Reactivity and Transformation Pathways of this compound
The presence of both a nucleophilic hydroxyl group and a basic tertiary amine group on the same carbon skeleton dictates the chemical behavior of this compound. Reactions can be directed to either functional group, or in some cases, both can participate.
Oxidative Transformations and Reaction Products
The secondary alcohol functionality of this compound is susceptible to oxidation to form the corresponding ketone. This transformation is a fundamental reaction in organic chemistry. acs.orgorganic-chemistry.org A variety of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents to milder, more selective methods. The reaction typically proceeds without affecting the tertiary amine group. nih.gov The primary product of this oxidation is 4-(diethylamino)butan-2-one.
Table 1: Product of Oxidative Transformation
| Starting Material | Oxidizing Agent | Product |
|---|
The use of specific catalytic systems, such as those involving copper and TEMPO (2,2,6,6-tetramethylpiperidinyl-N-oxyl), can facilitate aerobic oxidation, using oxygen from the air as the ultimate oxidant, which represents a greener chemical process. nih.gov
Reductive Transformations and Resulting Derivatives
The secondary alcohol group in this compound is already in a reduced state. Further reduction of this group is not feasible without cleavage of the carbon-oxygen bond, a process that would require harsh conditions and would likely lead to decomposition or complex product mixtures.
However, it is pertinent to note that this compound and its derivatives can be synthesized via the reduction of the corresponding ketones. For instance, the reduction of 4-(diethylamino)-3-methylbutan-2-one using reducing agents like sodium borohydride yields the corresponding alcohol, 4-(diethylamino)-3-methylbutan-2-ol. This highlights the reversible nature of the oxidation-reduction relationship between these amino alcohols and their ketone counterparts.
Substitution Reactions Involving Amine and Hydroxyl Functionalities
Hydroxyl Group Reactivity: The hydroxyl group of an alcohol is a poor leaving group (as hydroxide, OH⁻). Therefore, for it to undergo nucleophilic substitution, it must first be converted into a better leaving group. libretexts.orglibretexts.org
Two common strategies to achieve this are:
Protonation: In the presence of a strong acid (e.g., HBr, HCl), the hydroxyl group is protonated to form an alkyloxonium ion (-OH₂⁺). The leaving group is now a neutral water molecule, which is much more stable. The subsequent reaction with a nucleophile (like a halide ion) can proceed via an Sₙ1 or Sₙ2 mechanism, depending on the substrate and reaction conditions. libretexts.org
Conversion to a Sulfonate Ester: The alcohol can be reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. masterorganicchemistry.com This converts the hydroxyl group into a tosylate (-OTs) or mesylate (-OMs) group, both of which are excellent leaving groups because their corresponding anions are stabilized by resonance. libretexts.orgnih.gov The resulting sulfonate ester is highly susceptible to substitution by a wide range of nucleophiles. nih.govresearchgate.net
Table 2: Representative Substitution Reaction Products
| Reactant | Reagent(s) | Intermediate/Activated Group | Product Example (with Nu⁻ = CN⁻) |
|---|---|---|---|
| This compound | 1. TsCl, Pyridine | 4-(Diethylamino)butan-2-yl tosylate | 5-(Diethylamino)hexan-2-nitrile |
| This compound | HBr (conc.) | Protonated hydroxyl (-OH₂⁺) | 2-Bromo-4-(diethylamino)butane |
Amine Group Reactivity: The tertiary amine in this compound is nucleophilic and basic but is generally unreactive as a leaving group in substitution reactions. For the amine to act as a leaving group, it would first need to be quaternized by reacting with an alkyl halide to form a quaternary ammonium salt. This salt would then have a neutral tertiary amine as a leaving group, but this is a much less common transformation compared to reactions at the hydroxyl site.
Esterification and Etherification Reactions
Esterification: The hydroxyl group of this compound can react with carboxylic acids or their derivatives to form esters. The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid. organic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process that can be driven to completion by removing the water formed as a byproduct. youtube.com Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used, often in the presence of a base like pyridine, to achieve a faster and more irreversible ester formation.
Etherification: Ethers can be synthesized from this compound via the Williamson ether synthesis. wikipedia.orglibretexts.org This two-step process first involves the deprotonation of the alcohol's hydroxyl group with a strong base (such as sodium hydride, NaH) to form a more nucleophilic alkoxide ion. organic-synthesis.comchemistrysteps.com This alkoxide then undergoes an Sₙ2 reaction with a primary alkyl halide or sulfonate to form the ether linkage.
Table 3: Esterification and Etherification Products
| Reaction Type | Reagents | Product |
|---|---|---|
| Fischer Esterification | Acetic Acid, H₂SO₄ | 4-(Diethylamino)butan-2-yl acetate |
Dehydration Mechanisms and Alkene Formation
The acid-catalyzed dehydration of this compound involves the elimination of a water molecule to form an alkene. byjus.com As a secondary alcohol, this reaction typically proceeds through an E1 (elimination, unimolecular) mechanism. libretexts.orglibretexts.org
The mechanism involves three key steps:
Protonation of the Hydroxyl Group: A strong acid catalyst (e.g., H₂SO₄ or H₃PO₄) protonates the hydroxyl group, converting it into a good leaving group (H₂O). byjus.com
Formation of a Carbocation: The protonated alcohol loses a water molecule to form a secondary carbocation intermediate.
Deprotonation and Alkene Formation: A base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation. The electrons from the C-H bond then form a π-bond, resulting in an alkene.
Since there are two adjacent carbons with protons (C1 and C3), two different alkene products can be formed. According to Zaitsev's rule, the more substituted alkene is typically the major product.
Table 4: Potential Alkene Products from Dehydration
| Product Name | Structure | Classification |
|---|---|---|
| N,N-Diethylbut-3-en-1-amine | CH₂=CHCH₂CH₂N(CH₂CH₃)₂ | Less substituted (Hofmann product) |
Role in CO2 Absorption Processes and Carbon Capture Chemistry
This compound, also known by the abbreviation DEAB, has been identified as a promising solvent for post-combustion CO₂ capture. nih.gov Its effectiveness stems from its chemical structure, which combines an amino group for reactivity with CO₂ and a hydroxyl group that influences its physical properties.
DEAB is considered a novel reactive solvent with several advantages over conventional amines like monoethanolamine (MEA) and methyldiethanolamine (MDEA). Research has shown that aqueous solutions of DEAB exhibit:
High Absorption Capacity: It can absorb a large amount of CO₂ per mole of amine.
High Cyclic Capacity: It maintains a high capacity for absorption and desorption over multiple cycles.
Favorable Mass Transfer and Kinetics: It demonstrates good performance in terms of the rate of CO₂ absorption.
These properties make this compound a subject of ongoing research and development for creating more energy-efficient and cost-effective carbon capture technologies.
Reaction Kinetics and Mechanistic Investigations of 4 Diethylamino Butan 2 Ol
Kinetic Studies of Chemical Reactions Involving 4-(Diethylamino)butan-2-ol
The kinetics of chemical reactions involving this compound (DEAB) have been a subject of interest, particularly in the context of its interaction with carbon dioxide. These studies are crucial for understanding the reactivity of this tertiary amino alcohol.
Determination of Reaction Rate Constants and Order
The reaction between this compound and carbon dioxide in an aqueous medium has been characterized as a second-order reaction. A comprehensive kinetic model has been developed to extract the second-order reaction rate constant (k₂). Current time information in BT. The temperature dependency of this rate constant is described by the Arrhenius equation:
k₂ = (4.01 x 10¹³) * exp(-7527.7 / T) Current time information in BT.
where:
k₂ is the second-order reaction rate constant in m³/(mol·s)
T is the temperature in Kelvin
Interactive Data Table: Temperature Dependence of the Second-Order Rate Constant for the Reaction of this compound with CO₂
| Temperature (K) | Calculated k₂ (m³/mol·s) |
| 298 | 2.54 x 10³ |
| 303 | 3.54 x 10³ |
| 313 | 6.57 x 10³ |
| 323 | 1.16 x 10⁴ |
Note: The values in this table are calculated based on the Arrhenius equation provided in the text and are for illustrative purposes.
Influence of Temperature and Pressure on Reaction Kinetics
Temperature: As indicated by the Arrhenius equation in section 3.1.1, temperature has a significant positive effect on the reaction rate of this compound with CO₂. An increase in temperature leads to a higher kinetic energy of the reacting molecules, resulting in more frequent and energetic collisions, thus increasing the reaction rate constant. Current time information in BT.
Detailed Mechanistic Elucidation of this compound Reactions
Understanding the detailed mechanism of reactions involving this compound is essential for a complete picture of its chemical behavior. This involves identifying the transient species and understanding the fundamental steps of the reaction, such as proton transfer.
Transition State Characterization and Intermediates Identification
While specific computational studies on the transition states and intermediates for reactions of this compound are not extensively available, the mechanism can be inferred from studies of similar tertiary amino alcohols reacting with CO₂.
The reaction of a tertiary amine with CO₂ in an aqueous solution is generally understood to proceed via a base-catalyzed hydration mechanism. In this mechanism, the tertiary amine does not react directly with CO₂ to form a stable carbamate, as it lacks a proton on the nitrogen atom. Instead, the amine acts as a base, accepting a proton from a water molecule, which in turn attacks the CO₂ molecule.
A proposed intermediate in this reaction is the formation of a zwitterionic complex between the amine and CO₂, although for tertiary amines, this is generally considered a transient and high-energy species. The more accepted pathway involves the amine facilitating the formation of bicarbonate from CO₂ and water.
For amino alcohols, the hydroxyl group can also play a role in the reaction mechanism. It may participate in the stabilization of intermediates and transition states through intramolecular hydrogen bonding. acs.org In some cases, particularly under specific catalytic conditions, amino alcohols can react with CO₂ to form cyclic urethanes, where the amino and hydroxyl groups both participate in the reaction, leading to a cyclic carbamate. mdpi.com This would involve the formation of a carbamic acid intermediate followed by an intramolecular cyclization.
Proton Transfer Mechanisms in Amine-Based Systems
Proton transfer is a fundamental step in the reactions of amines, including this compound, especially in aqueous media. In the context of CO₂ capture, the tertiary amine facilitates the transfer of a proton from a water molecule to another base (which could be another amine molecule or a water molecule), thereby activating the water to react with CO₂.
In systems containing amino alcohols, the proton transfer can be more complex. The hydroxyl group can act as a proton relay, facilitating the transfer of a proton from the nitrogen atom (in the case of a transiently formed zwitterion) or from a water molecule to a base. This is often referred to as a "proton shuttle" mechanism. Such a mechanism can lower the activation energy of the reaction by providing a more favorable pathway for the necessary proton rearrangement. researchgate.net
Catalytic Cycle Analysis and Catalyst Performance
The synthesis of this compound can be achieved through the reduction of the corresponding aminoketone, 4-(diethylamino)butan-2-one (B1328768). One effective method for this transformation is phase-transfer catalysis (PTC). This technique is particularly useful for reactions involving reactants that are soluble in different immiscible phases, such as an aqueous phase containing the reducing agent and an organic phase containing the substrate.
A plausible catalytic cycle for the synthesis of this compound via phase-transfer catalysis is initiated by the transfer of the reducing agent, typically a borohydride (B1222165) species (BH₄⁻), from the aqueous phase to the organic phase. This transfer is facilitated by a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (Q⁺X⁻). In the organic phase, the borohydride then reduces the carbonyl group of 4-(diethylamino)butan-2-one to a hydroxyl group, yielding the desired this compound. The catalyst is then regenerated and returns to the aqueous phase to repeat the cycle.
While specific data on the synthesis of this compound is limited in publicly available literature, research on the synthesis of the closely related compound, 4-(diethylamino)-3-methylbutan-2-ol, provides valuable insights into catalyst performance. In a study on the reduction of 4-(diethylamino)-3-methylbutan-2-one using sodium borohydride in a benzene-water system, various phase-transfer catalysts were evaluated. researchgate.net The results demonstrated that the choice of catalyst significantly impacts the reaction yield.
The data indicates that the presence of a phase-transfer catalyst enhances the yield of the amino alcohol compared to the uncatalyzed reaction. researchgate.net Among the tested catalysts, MePhCHNBr proved to be the most effective, achieving a yield of 82.8%. researchgate.net The nature of the organic solvent also plays a role, with the benzene-water biphasic system generally providing higher yields than using either water or benzene (B151609) alone. researchgate.net
Ion Speciation and Equilibrium Relationships in Solution
In aqueous solutions, particularly in the context of CO₂ capture, this compound, as a tertiary amine, acts as a base. The nitrogen atom can accept a proton (H⁺), leading to the formation of the protonated form of the amine, this compound-H⁺ (DEABH⁺). The extent of this protonation is governed by the pKa of the amine.
Protonation of DEAB: DEAB + H₂O ⇌ DEABH⁺ + OH⁻
Hydration of CO₂ (catalyzed by DEAB): CO₂ + H₂O ⇌ H₂CO₃
Dissociation of Carbonic Acid: H₂CO₃ ⇌ H⁺ + HCO₃⁻ HCO₃⁻ ⇌ H⁺ + CO₃²⁻
The DEABH⁺, bicarbonate, and carbonate ions, along with the free DEAB, will exist in equilibrium in the solution. The relative concentrations of these species, known as ion speciation, are dependent on factors such as the CO₂ loading (moles of CO₂ per mole of amine), the concentration of DEAB, and the temperature of the solution.
The equilibrium of these reactions can be described by a set of equilibrium constants. A comprehensive study on the absorption of CO₂ into aqueous solutions of DEAB has been conducted, providing models to calculate the equilibrium solubility of CO₂. uregina.ca These models take into account the various chemical equilibria involved. uregina.ca The key equilibrium constants are those for the protonation of DEAB and the dissociation of carbonic acid. While precise, experimentally determined values for the pKa of DEAB are not explicitly stated in the immediate search results, such data is fundamental to accurately modeling the ion speciation in solution.
Advanced Spectroscopic Characterization and Computational Chemistry of 4 Diethylamino Butan 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-(diethylamino)butan-2-ol, with its chiral center and diastereotopic protons, NMR is particularly insightful.
Proton (¹H) NMR for Structural Confirmation and Environment Probing
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms, as well as the presence of a chiral center.
The protons of the two ethyl groups on the nitrogen atom are expected to be diastereotopic due to the adjacent chiral center at C2. This means that the two methylene (B1212753) protons of each ethyl group are chemically non-equivalent and should, in principle, give rise to separate signals, likely complex multiplets. However, in practice, these signals may overlap. The methyl protons of the ethyl groups would likely appear as a triplet.
The proton attached to the hydroxyl-bearing carbon (C2) is expected to appear as a multiplet, split by the neighboring protons on C1 and C3. The protons on the carbon adjacent to the nitrogen (C4) and the methylene protons at C3 will also produce characteristic multiplets. The presence of the chiral center at C2 renders the two protons on C3 diastereotopic, and they are expected to have different chemical shifts and coupling constants to the proton on C2. stackexchange.comyoutube.commasterorganicchemistry.commasterorganicchemistry.comyoutube.com
A key feature in the ¹H NMR spectrum of alcohols is the signal for the hydroxyl (-OH) proton. This signal is often a broad singlet and its chemical shift can vary depending on concentration, solvent, and temperature due to hydrogen bonding. To confirm its assignment, a D₂O shake experiment can be performed, which results in the disappearance of the -OH signal. docbrown.info
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| CH₃ (on C1) | ~1.2 | Doublet | Coupled to the proton on C2. |
| CH(OH) (on C2) | ~3.8 - 4.2 | Multiplet | Deshielded by the hydroxyl group. |
| CH₂ (on C3) | ~1.5 - 1.8 | Multiplet | Diastereotopic protons, may show complex splitting. |
| CH₂ (on C4) | ~2.5 - 2.8 | Multiplet | Adjacent to the nitrogen atom. |
| N(CH₂CH₃)₂ | ~2.6 - 2.9 | Quartet | Methylene protons of the ethyl groups. |
| N(CH₂CH₃)₂ | ~1.0 - 1.3 | Triplet | Methyl protons of the ethyl groups. |
| OH | Variable | Broad Singlet | Position and shape are concentration and solvent dependent. |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides a clear picture of the carbon skeleton of this compound. Each unique carbon atom in the molecule will give a distinct signal.
The carbon atom bonded to the hydroxyl group (C2) is expected to have the most downfield chemical shift among the aliphatic carbons due to the high electronegativity of the oxygen atom. The carbons of the ethyl groups attached to the nitrogen will also be deshielded. The methyl carbon (C1) will appear at a more upfield position. researchgate.netdocbrown.info
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 (CH₃) | ~20 - 25 |
| C2 (CHOH) | ~65 - 70 |
| C3 (CH₂) | ~30 - 35 |
| C4 (CH₂N) | ~50 - 55 |
| N(CH₂CH₃)₂ | ~45 - 50 |
| N(CH₂CH₃)₂ | ~10 - 15 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Advanced NMR Techniques for Stereochemical Assignments
To unambiguously assign the stereochemistry of this compound, especially in the case of diastereomers, advanced NMR techniques are invaluable. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) can establish the connectivity between protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively.
For determining the relative stereochemistry, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can be employed. These techniques detect through-space interactions between protons, providing information about their spatial proximity.
Investigation of Diastereomeric Mixtures via NMR
If this compound is synthesized as a mixture of diastereomers (e.g., (2R,4S) and (2R,4R)), NMR spectroscopy is a powerful tool for their analysis. The diastereomers are chemically distinct and will have different NMR spectra. This means that for each diastereomer, a separate set of peaks will be observed in both the ¹H and ¹³C NMR spectra. The integration of the signals in the ¹H NMR spectrum can be used to determine the diastereomeric ratio. The differences in chemical shifts between the diastereomers can sometimes be small, requiring high-resolution instruments for clear separation of the signals. stackexchange.comyoutube.commasterorganicchemistry.com
Mass Spectrometry (MS) Techniques
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Adduct Detection
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. In positive ion mode ESI-MS, the molecule is expected to readily form a protonated molecular ion, [M+H]⁺, due to the basicity of the tertiary amine group. mtoz-biolabs.comresearchgate.net The detection of this ion allows for the confirmation of the molecular weight of the compound.
The molecular formula of this compound is C₈H₁₉NO, which corresponds to a monoisotopic mass of approximately 145.1467 g/mol . Therefore, the [M+H]⁺ ion would be observed at an m/z of approximately 146.1545.
Under certain ESI conditions, other adducts may also be observed, such as the sodium adduct [M+Na]⁺ or the potassium adduct [M+K]⁺, if salts are present in the sample or solvent.
Predicted ESI-MS Adducts for this compound:
| Adduct | Predicted m/z |
| [M+H]⁺ | ~146.15 |
| [M+Na]⁺ | ~168.13 |
| [M+K]⁺ | ~184.11 |
Note: The exact m/z values may vary slightly depending on the instrument calibration.
By inducing fragmentation of the [M+H]⁺ ion (e.g., through collision-induced dissociation in a tandem mass spectrometer), further structural information can be obtained. Common fragmentation pathways for amino alcohols include the loss of water (H₂O) from the protonated molecule and cleavage of the carbon-carbon bonds adjacent to the nitrogen atom or the hydroxyl group.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with the molecular formula C8H19NO, the exact mass is a critical parameter for its unambiguous identification. nih.govchemspider.com
The monoisotopic mass, calculated from the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O), has been determined to be 145.146664 Da. chemspider.com This value is crucial for distinguishing it from other isomeric compounds or molecules with the same nominal mass. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap), would yield a measured mass-to-charge ratio (m/z) that corresponds closely to this calculated value, confirming the elemental formula.
| Parameter | Value | Source |
| Molecular Formula | C8H19NO | nih.govchemspider.com |
| Average Mass | 145.246 Da | chemspider.com |
| Monoisotopic Mass | 145.146664 Da | chemspider.com |
Fragmentation Pathway Elucidation and Molecular Rearrangements
The fragmentation pattern of this compound in a mass spectrometer provides significant structural information. While specific literature on the detailed fragmentation of this exact compound is scarce, the pathways can be predicted based on the known fragmentation rules for alcohols and amines. The primary fragmentation processes for analogous secondary alcohols like butan-2-ol are alpha-cleavage and dehydration. pearson.comlibretexts.org
Alpha-Cleavage: This is a common pathway for alcohols and amines where the bond adjacent to the heteroatom is cleaved. For this compound, two primary alpha-cleavage events are expected at the C2 position bearing the hydroxyl group.
Cleavage of the C1-C2 bond would result in the loss of a methyl radical (•CH₃), leading to a fragment ion with an m/z of 130 (145 - 15).
Cleavage of the C2-C3 bond would lead to the loss of an ethylaminoethyl radical (•CH₂CH₂N(CH₂CH₃)₂), but the more favorable fragmentation would be the formation of the resonance-stabilized ion [CH₃CH=OH]⁺ with an m/z of 45. libretexts.org
Another significant alpha-cleavage can occur adjacent to the nitrogen atom. Cleavage of a C-C bond beta to the nitrogen is common for amines. The most characteristic fragmentation for diethylamino compounds is the loss of a methyl group from one of the ethyl chains to form a stabilized iminium ion. The most prominent fragment in the mass spectrum of many diethylamino compounds is often the [CH₂=N(CH₂CH₃)₂]⁺ ion, which has an m/z of 86.
Dehydration: Alcohols frequently undergo the elimination of a water molecule (18 Da). libretexts.org This rearrangement reaction would produce a radical cation with an m/z of 127 (145 - 18).
A summary of predicted major fragments is presented below.
| Fragmentation Process | Lost Fragment | Resulting Ion m/z | Plausible Structure of Ion |
| Alpha-Cleavage (at C2) | •CH₃ | 130 | [CH(OH)CH₂CH₂N(C₂H₅)₂]⁺ |
| Alpha-Cleavage (at C2) | •CH₂CH₂N(C₂H₅)₂ | 45 | [CH₃CH=OH]⁺ |
| Alpha-Cleavage (at N) | •CH₃ (from ethyl) | 130 | [C₇H₁₆NO]⁺ (iminium ion) |
| Dehydration | H₂O | 127 | [C₈H₁₇N]⁺• |
Infrared (IR) Spectroscopy
Functional Group Identification through Vibrational Modes
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its hydroxyl, amino, and alkyl functionalities. By analogy with similar molecules like butan-2-ol, the key vibrational modes can be assigned. docbrown.info
O-H Stretch: A prominent and broad absorption band is expected in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the alcohol groups. docbrown.info
C-H Stretch: Strong absorptions between 2850 and 3000 cm⁻¹ are characteristic of the stretching vibrations of C-H bonds in the ethyl and butyl chains. docbrown.info
C-O Stretch: A strong band in the fingerprint region, typically around 1100-1150 cm⁻¹, can be attributed to the stretching vibration of the C-O bond of the secondary alcohol. docbrown.info
C-N Stretch: The stretching vibration of the C-N bond in the diethylamino group typically appears in the 1020-1250 cm⁻¹ range. This peak may overlap with other absorptions in the fingerprint region.
O-H Bend: The bending vibration for the O-H group is usually found in the 1330-1440 cm⁻¹ region.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Characteristic Appearance |
| O-H Stretching | Alcohol | 3200 - 3600 | Broad, Strong |
| C-H Stretching | Alkyl | 2850 - 3000 | Strong, Sharp |
| C-O Stretching | Secondary Alcohol | 1100 - 1150 | Strong |
| C-N Stretching | Tertiary Amine | 1020 - 1250 | Medium to Weak |
| O-H Bending | Alcohol | 1330 - 1440 | Medium, Broad |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Tautomerism Studies in Solution via UV-Vis Spectroscopy
Tautomerism involves the migration of a proton, and it is most common in compounds containing a carbonyl group adjacent to an acidic proton (keto-enol tautomerism) or in imine-enamine systems. mdpi.comiku.edu.tr this compound, as a saturated amino alcohol, does not possess the structural features required for classical tautomerism. It exists in a single, stable constitutional form.
However, it is worth noting that its oxidized counterpart, 4-(diethylamino)butan-2-one (B1328768), could exhibit keto-enol tautomerism. The keto form would be in equilibrium with its enol (C=C-OH) and/or enamine-like (if the nitrogen participates) tautomers. UV-Vis spectroscopy is a primary tool for studying such equilibria because the keto and enol/enamine forms have different electronic structures and thus different absorption spectra. mdpi.comsonar.ch The enol form, with its C=C double bond, would absorb at a longer wavelength than the isolated keto form. The relative intensities of the absorption bands corresponding to each tautomer can be used to determine the equilibrium constant in various solvents, providing insight into the influence of solvent polarity on tautomeric preference. mdpi.comsonar.ch For this compound itself, such studies are not applicable as it does not exhibit tautomerism.
X-ray Diffraction Analysis
The definitive determination of a molecule's solid-state arrangement and conformation is achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions within the crystal lattice.
Crystalline Structure Determination and Molecular Conformation
While a specific, publicly available crystal structure of this compound is not found in the common crystallographic databases, a hypothetical analysis based on its molecular structure can be postulated. The presence of a hydroxyl group and a nitrogen atom allows for the formation of strong hydrogen bonds, which would be expected to dominate the crystal packing. It is conceivable that the molecules would arrange in a head-to-tail fashion, with the hydroxyl group of one molecule forming a hydrogen bond with the nitrogen atom of a neighboring molecule.
A hypothetical table of crystallographic parameters for this compound is presented below, based on typical values for small organic molecules.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1002 |
| Z | 4 |
| Density (calculated) (g/cm³) | 0.965 |
| R-factor | 0.045 |
Computational Chemistry and Quantum Chemical Calculations
In the absence of extensive experimental data, computational chemistry serves as a powerful tool to predict and understand the properties of molecules like this compound. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a robust framework for exploring molecular structure, spectroscopy, and reactivity.
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. uni.lu A fundamental application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of the atoms in a molecule, corresponding to its most stable conformation. For this compound, a common and reliable level of theory for such calculations is the B3LYP functional combined with a 6-31G(d,p) basis set. researchgate.net
The optimization process would likely reveal a folded conformation for the butanol chain, potentially stabilized by a weak intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom, although this would be in competition with intermolecular interactions in a condensed phase. The orientation of the diethylamino group would also be optimized to minimize steric clashes.
A table of selected optimized geometric parameters (bond lengths and angles) for this compound, as would be predicted by DFT calculations, is provided below.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Hypothetical Calculated Value |
| Bond Length | O | H | 0.97 Å | |
| Bond Length | C2 | O | 1.43 Å | |
| Bond Length | N | C4 | 1.47 Å | |
| Bond Length | N | C(ethyl) | 1.48 Å | |
| Bond Angle | C1 | C2 | O | 109.5° |
| Bond Angle | C3 | C4 | N | 112.0° |
| Dihedral Angle | H | O | C2 | C3 |
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
DFT calculations can also predict various spectroscopic properties with a good degree of accuracy.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for predicting nuclear magnetic resonance (NMR) chemical shifts. chemspider.com By calculating the magnetic shielding tensors for each nucleus, one can estimate the ¹H and ¹³C chemical shifts. These predicted spectra are invaluable for assigning experimental signals and confirming the molecular structure.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the absorption bands in an infrared (IR) spectrum. The calculated IR spectrum for this compound would be expected to show a prominent O-H stretching band around 3400 cm⁻¹, C-H stretching bands around 2800-3000 cm⁻¹, and C-N and C-O stretching vibrations in the fingerprint region.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies, which correspond to the absorption maxima in a UV-Vis spectrum. researchgate.netresearchgate.net For this compound, which lacks extensive chromophores, the primary electronic transitions would likely occur in the deep UV region and be of n → σ* and σ → σ* character.
A hypothetical comparison of experimental versus DFT-predicted spectroscopic data is shown below.
| Spectroscopic Data | Hypothetical Experimental Value | Hypothetical DFT-Predicted Value |
| ¹H NMR (δ, ppm, CH -OH) | 3.8 | 3.9 |
| ¹³C NMR (δ, ppm, C -OH) | 65.4 | 66.1 |
| IR (ν, cm⁻¹, O-H stretch) | 3350 | 3380 |
| UV-Vis (λmax, nm) | < 200 | 195 |
Energetic and Thermodynamic Parameters of Reaction Pathways
Computational chemistry can be used to explore the thermodynamics and kinetics of chemical reactions involving this compound. For instance, the dehydration of the alcohol to form an alkene or an ether, or the protonation/deprotonation equilibria of the amino and hydroxyl groups can be modeled. By calculating the energies of reactants, products, and transition states, key thermodynamic parameters such as the enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) of reaction can be determined. This information is crucial for understanding the feasibility and spontaneity of potential chemical transformations.
The following table provides hypothetical thermodynamic data for a representative reaction, such as the protonation of the amine group.
| Thermodynamic Parameter | Hypothetical Calculated Value |
| ΔH (kcal/mol) | -10.5 |
| ΔG (kcal/mol) | -5.2 |
| ΔS (cal/mol·K) | -17.8 |
Molecular Modeling of Intermolecular Interactions and Solvent Effects
The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. Molecular modeling techniques, often using a combination of quantum mechanics and molecular mechanics (QM/MM) or implicit solvent models like the Polarizable Continuum Model (PCM), can simulate these effects. chemspider.com These models can predict how the conformational equilibrium of the molecule shifts in different solvents and how the solvent affects spectroscopic properties and reaction energetics. The ability of this compound to act as both a hydrogen bond donor (via the OH group) and acceptor (via the N atom and the O atom) makes the study of its intermolecular interactions particularly important for understanding its physical properties like boiling point and solubility.
Theoretical Investigation of Stereoisomers and Conformations
The three-dimensional structure of this compound, a chiral amino alcohol, is fundamental to its chemical behavior and interactions. Due to the presence of a stereocenter at the second carbon atom (C2), which is bonded to a hydroxyl group, a hydrogen atom, a methyl group, and a 4-(diethylamino)ethyl group, this compound exists as a pair of enantiomers: (R)-4-(diethylamino)butan-2-ol and (S)-4-(diethylamino)butan-2-ol. The spatial arrangement of these substituents around the chiral center dictates the molecule's optical activity and its interaction with other chiral molecules.
A comprehensive understanding of the molecule's conformational landscape is crucial. This involves identifying the most stable arrangements of atoms in space (conformers) and the energy barriers between them. Such analysis is typically performed using computational chemistry methods, as experimental characterization of individual conformers can be challenging.
Computational Approaches
Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the geometries and relative energies of different stereoisomers and conformers of organic molecules. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger), it is possible to perform geometry optimizations to locate the energy minima on the potential energy surface corresponding to stable conformers. Subsequent frequency calculations can confirm that these structures are true minima (i.e., have no imaginary frequencies) and provide thermodynamic data such as zero-point vibrational energies (ZPVE), which are essential for comparing the relative stabilities of different conformers.
Conformational Analysis
The conformational flexibility of this compound arises from the rotation around several single bonds, primarily the C-C and C-N bonds. Of particular interest is the rotation around the C2-C3 bond, which influences the relative positions of the hydroxyl group and the diethylamino group. Intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen atom of the diethylamino group is a key factor that can significantly stabilize certain conformations.
The analysis of simpler, related molecules can provide insight into the expected conformational preferences. For instance, studies on butan-2-ol have identified various staggered and eclipsed conformations arising from rotation around the C2-C3 bond. nist.gov Similarly, the conformational analysis of other amino alcohols has highlighted the importance of intramolecular hydrogen bonds in determining the most stable geometries. rsc.org
For this compound, a systematic conformational search would involve rotating key dihedral angles and performing geometry optimizations for each starting structure. The resulting conformers would then be ranked based on their calculated energies.
Predicted Stable Conformations and Energies
The relative energies of different conformers would depend on a delicate balance of steric interactions, torsional strain, and the strength of the intramolecular hydrogen bond. The table below presents a hypothetical set of data for the relative energies of different conformers of (R)-4-(diethylamino)butan-2-ol, as would be obtained from DFT calculations.
| Conformer | Dihedral Angle (H-O-C2-C3) | Relative Energy (kcal/mol) | Intramolecular H-Bond Distance (Å) |
| A (Staggered, H-bonded) | ~60° | 0.00 | ~2.1 |
| B (Staggered, non-H-bonded) | ~180° | 2.5 | N/A |
| C (Eclipsed) | ~0° | 5.8 | N/A |
Interactive Data Table: This table would ideally be interactive, allowing the user to sort the data by different parameters and visualize the corresponding 3D structures of the conformers.
The data in the table illustrates that the conformer with an intramolecular hydrogen bond (Conformer A) is the most stable. The energy difference between the hydrogen-bonded and non-hydrogen-bonded staggered conformers highlights the energetic contribution of this interaction. The eclipsed conformer is, as expected, the least stable due to significant steric and torsional strain.
The study of the stereoisomers and conformational preferences of this compound through computational chemistry provides invaluable insights into its structure-property relationships. This knowledge is essential for understanding its reactivity, spectroscopic properties, and potential applications in various fields of chemistry.
Role As a Building Block and Reagent in Advanced Organic Synthesis
Construction of Complex Molecular Architectures Utilizing 4-(Diethylamino)butan-2-ol
The inherent functionality of this compound makes it an attractive starting material for the synthesis of more complex molecules. The presence of both a hydroxyl and a diethylamino group provides two reactive centers that can be selectively functionalized to build intricate molecular architectures. While direct examples of the total synthesis of complex natural products using this compound as a key building block are not extensively documented in publicly available literature, its structural motif is present in various biologically active compounds.
For instance, the synthesis of diastereoisomeric 4-dimethylamino-3-phenyl-2-butanols, compounds structurally related to this compound, highlights the utility of this class of amino alcohols. In this research, 4-dimethylamino-3-phenyl-2-butanone was reduced to the corresponding diastereomeric alcohols, which were then separated. nih.gov This process demonstrates how the amino alcohol backbone can be incorporated into more complex structures containing stereocenters, which is a critical aspect in the synthesis of many pharmaceutical agents.
Design and Synthesis of Derivatives for Specific Applications
The dual functionality of this compound allows for the straightforward design and synthesis of a diverse range of derivatives with tailored properties for specific applications. The hydroxyl group can undergo esterification or etherification, while the tertiary amine can be quaternized or participate in other reactions, leading to a wide array of new chemical entities.
An example of this derivatization potential can be seen in the synthesis of esters from related amino alcohols. In one study, the diastereoisomeric 4-dimethylamino-3-phenyl-2-butanols were acylated to produce the corresponding esters. nih.gov These derivatives were then evaluated for their antimicrobial activity, demonstrating that modification of the hydroxyl group can lead to compounds with specific biological functions. nih.gov This approach of creating ester derivatives is a common strategy to develop prodrugs or to fine-tune the physicochemical properties of a molecule.
Furthermore, the expansion of scaffolds related to this compound has shown promise in medicinal chemistry. For example, the 4-(diethylamino)benzaldehyde (B91989) scaffold, which shares the diethylamino functional group, has been expanded to create analogues with potent inhibitory activity against aldehyde dehydrogenases (ALDHs), enzymes implicated in cancer. nih.gov This suggests that derivatives of this compound could also be explored for similar biological applications by strategically modifying its structure.
Integration into Multi-component Reaction Schemes
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued in organic synthesis for their efficiency and atom economy. The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and a basic amino group, makes it a potentially valuable component in such reactions.
While specific examples of this compound in well-known MCRs like the Ugi or Passerini reactions are not readily found in the literature, the participation of amino alcohols in general MCRs is well-established. For instance, the Passerini reaction involves an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy amide. The Ugi reaction is a four-component reaction that extends this by including a primary amine. The hydroxyl group of this compound could potentially act as the nucleophile in a Passerini-type reaction, or the molecule could be a precursor to a primary or secondary amine that could participate in an Ugi reaction. The development of novel MCRs that can incorporate bifunctional molecules like this compound remains an active area of research.
Applications in Chemoenzymatic Catalysis for Enantiopure Compounds
Chemoenzymatic catalysis, which combines the selectivity of enzymes with the efficiency of chemical catalysis, is a powerful tool for the synthesis of enantiomerically pure compounds. This compound, being a chiral molecule, is a prime candidate for synthesis and resolution using chemoenzymatic methods.
Enzymes such as lipases are widely used for the kinetic resolution of racemic alcohols through enantioselective acylation or deacylation. While a specific lipase-catalyzed resolution of this compound is not detailed in the available literature, this technique is broadly applicable to a wide range of chiral alcohols. A process for the enantioselective acetoacetylation of racemic alcohols using lipases has been patented, highlighting the industrial potential of such resolutions. nih.gov It is conceivable that a similar enzymatic approach could be employed to separate the enantiomers of this compound, providing access to the optically pure forms which are often required for pharmaceutical applications.
The synthesis of a related compound, 4-(diethylamino)-3-methylbutan-2-ol, has been achieved under phase-transfer catalysis conditions, which can be considered a form of chemo-catalysis. nih.gov This synthesis involved the reduction of the corresponding ketone using sodium borohydride (B1222165) in a two-phase system with a quaternary ammonium (B1175870) salt as the catalyst, achieving yields up to 82.8%. nih.gov
Precursor Utility in the Synthesis of Functionally Diverse Compounds
The structural framework of this compound makes it a valuable precursor for the synthesis of a variety of functionally diverse compounds, particularly nitrogen-containing heterocycles, which are prevalent in many biologically active molecules. nih.govopenmedicinalchemistryjournal.comnih.govmdpi.combelnauka.by The hydroxyl and amino groups can be manipulated to participate in cyclization reactions, leading to the formation of various ring systems.
Although direct examples of the use of this compound as a precursor for complex heterocyclic systems are not extensively reported, the synthesis of nitrogen-containing molecules from amino alcohol scaffolds is a common strategy in medicinal chemistry. The development of synthetic routes to nitrogen-containing heterocycles from simple, functionalized building blocks is a major focus of organic synthesis.
Development of Novel Catalytic Systems Based on this compound Scaffolds
Chiral amino alcohols are well-known to be effective ligands in asymmetric catalysis, where they can coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction. The development of novel chiral ligands is crucial for the advancement of asymmetric synthesis. nih.govnih.govresearchgate.netresearchgate.net
While there are no specific reports on the use of this compound as a ligand in a catalytic system, its structure possesses the necessary features to act as a bidentate ligand, coordinating to a metal through the oxygen of the hydroxyl group and the nitrogen of the amino group. The synthesis of pinane-based chiral aminodiols and their application as catalysts in the asymmetric addition of diethylzinc (B1219324) to aldehydes demonstrates the potential of amino alcohol scaffolds in catalysis. mdpi.com In these systems, the aminodiol acts as a chiral ligand for the zinc atom, leading to the formation of chiral secondary alcohols with high enantiomeric excess. mdpi.com This suggests that this compound could similarly be employed to develop new chiral catalysts for a range of asymmetric transformations.
The synthesis of a related compound, 4-(diethylamino)-3-methylbutan-2-ol, under phase-transfer catalysis conditions also points towards the catalytic relevance of this structural motif. nih.gov The study investigated the effectiveness of different quaternary ammonium salts as catalysts for the reduction of the corresponding ketone, providing insights into the catalytic parameters of such reactions. nih.gov
Q & A
Q. What are the critical safety considerations when handling 4-(Diethylamino)butan-2-ol in laboratory settings?
- Methodological Answer : DEAB requires stringent safety protocols due to its potential skin/eye irritation and respiratory hazards. Key measures include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize vapor inhalation .
- Storage : Keep containers tightly sealed in cool, dry, ventilated areas away from ignition sources. Avoid prolonged storage to prevent degradation .
- Emergency Procedures : Immediate flushing with water for skin/eye exposure (15+ minutes) and medical consultation for persistent symptoms .
Q. What physicochemical properties of DEAB make it suitable for CO₂ capture research?
- Methodological Answer : DEAB’s molecular structure (C₈H₁₉NO, 145.2 g/mol) includes a hydroxyl group and diethylamino moiety, enabling efficient CO₂ absorption via carbamate formation. Key properties:
- Solubility : High aqueous solubility (1–2.5 M concentrations tested) facilitates reaction kinetics .
- Thermal Stability : Operates effectively in 298–333 K ranges, critical for industrial temperature swings .
- Basicity : The diethylamino group enhances CO₂ binding capacity compared to primary amines like monoethanolamine (MEA) .
Q. How is DEAB utilized in carbon capture applications?
- Methodological Answer : DEAB is studied as a solvent in post-combustion CO₂ capture due to its:
- Reactivity : Forms stable carbamates/bicarbonates with CO₂, with absorption rates measured via stopped-flow kinetics or gas-liquid equilibrium setups .
- Blending Potential : Synergistic effects observed when combined with MEA, improving absorption efficiency and reducing energy requirements for solvent regeneration .
Advanced Research Questions
Q. What experimental designs are optimal for measuring CO₂ equilibrium solubility in aqueous DEAB solutions?
- Methodological Answer : Key parameters and methods include:
- Temperature Control : Use thermostatic baths (298–333 K) to simulate industrial conditions .
- Partial Pressure Regulation : Employ gas cylinders with precise CO₂/N₂ mixtures (10–100 kPa) to maintain consistent partial pressures .
- Analytical Techniques : Titration (e.g., HCl for amine quantification) and gas chromatography to validate CO₂ loading capacities .
Q. How do thermodynamic models (e.g., Kent-Eisenberg, Hu-Chakma) perform in predicting CO₂ solubility in DEAB systems, and what are their limitations?
- Methodological Answer : Models like Kent-Eisenberg and Hu-Chakma predict solubility via equilibrium constants but show deviations (7–8% AAD) due to:
Q. How do kinetic studies differentiate DEAB’s CO₂ absorption mechanisms from traditional amines?
- Methodological Answer : DEAB’s kinetics are studied via:
- Stopped-Flow Spectrophotometry : Measures pseudo-first-order rate constants (k₀) under varying DEAB concentrations and temperatures .
- Zwitterion Pathways : The diethylamino group stabilizes zwitterion intermediates, accelerating carbamate formation compared to MEA .
- Activation Energy : Lower Eₐ values (derived from Arrhenius plots) indicate faster reaction rates at elevated temperatures .
Q. What strategies mitigate discrepancies between experimental CO₂ solubility data and model predictions in DEAB systems?
- Methodological Answer : Address model limitations through:
- Parameter Refinement : Incorporate ionic strength corrections and activity coefficients from extended Debye-Hückel theory .
- Hybrid Models : Combine Kent-Eisenberg with machine learning algorithms to improve accuracy in high-pressure regimes .
- Sensitivity Analysis : Quantify the impact of temperature and amine degradation byproducts on model outputs .
Q. How can the stability and degradation pathways of DEAB under CO₂ capture conditions be characterized?
- Methodological Answer : Stability studies involve:
- Accelerated Aging Tests : Expose DEAB solutions to cyclic CO₂ loading/unloading (40–120°C) to simulate long-term use .
- Analytical Tools : Use FTIR and LC-MS to identify degradation products (e.g., oxazolidinones or tertiary amine oxides) .
- Preventive Measures : Add antioxidants (e.g., ascorbic acid) to inhibit oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
